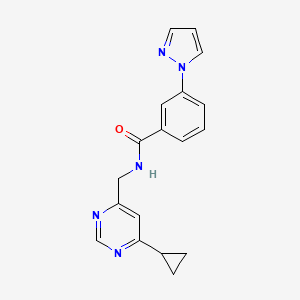

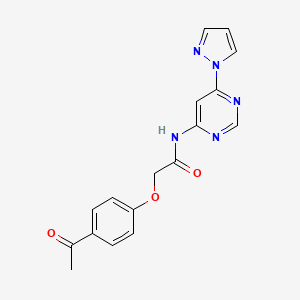

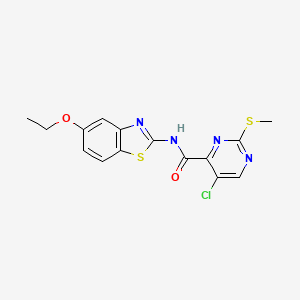

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex molecule that likely exhibits a range of interactions due to its multiple aromatic rings and potential for hydrogen bonding. While the provided papers do not directly discuss this compound, they offer insights into similar structures and functionalities that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Similar methodologies could potentially be applied to the synthesis of the target compound, with careful consideration of the reactivity of the thiophene and pyrrole moieties.

Molecular Structure Analysis

Structural and conformational analyses of similar compounds, such as the N-(fluorophenyl)pyridinecarboxamides, reveal the importance of substituent effects on molecular conformation and supramolecular aggregation . The presence of fluorine atoms and the pyrrole ring in the target compound would likely influence its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on related structures. For instance, N-propargylic β-enaminones have been shown to undergo nucleophilic cyclization to afford pyrrolines . The pyrrole ring in the target compound may similarly participate in nucleophilic reactions, potentially leading to interesting derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds with similar structural features, such as polyamides containing ether and bulky fluorenylidene groups, have been characterized by their solubility in organic solvents and thermal stability . The target compound's properties would likely be influenced by its aromatic and heterocyclic components, suggesting good solubility in polar organic solvents and high thermal stability.

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Studies

Research into bicyclic thiophene derivatives, closely related to the compound , has explored their NMR characteristics, specifically observing through-space H–F coupling mechanisms. These studies provide foundational insights into the molecular structure and dynamics of thiophene-based compounds (Hirohashi, Inaba, & Yamamoto, 1976).

Kinase Inhibition for Therapeutic Applications

Substituted carboxamides, similar to the compound of interest, have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant implications for cancer therapy. These findings underscore the potential of thiophene derivatives in developing new therapeutic agents (Schroeder et al., 2009).

Material Science and Polymer Research

Investigations into thiophene-based aromatic polyamides highlight their remarkable solubility, thermal stability, and potential for creating advanced materials with specific optical and mechanical properties. Such research paves the way for innovative applications in electronics, coatings, and high-performance materials (Hsiao, Yang, & Lin, 1999).

Heterocyclic Synthesis

The versatility of thiophene carboxamides has been explored through their reactivity in synthesizing a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. This research highlights the synthetic utility of thiophene derivatives in creating structurally diverse molecular frameworks with potential bioactive properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Electrochemical and Electrochromic Properties

Studies on polyamides incorporating thiophene units have uncovered their promising electrofluorescence and electrochromic properties, offering valuable insights for developing new materials for electronic displays and devices. This research demonstrates the potential of thiophene derivatives in the field of organic electronics and photonics (Sun et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTPSPJLCZANRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)